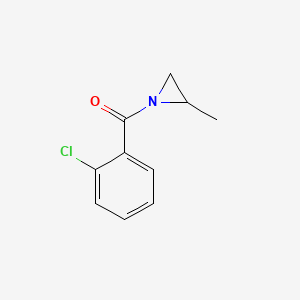

Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

Description

BenchChem offers high-quality Aziridine, 1-(o-chlorobenzoyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aziridine, 1-(o-chlorobenzoyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

(2-chlorophenyl)-(2-methylaziridin-1-yl)methanone |

InChI |

InChI=1S/C10H10ClNO/c1-7-6-12(7)10(13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |

InChI Key |

XOEWORRKNQBNMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1C(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Nomenclature, Isomerism, and Stereochemical Attributes of Aziridine, 1 O Chlorobenzoyl 2 Methyl

Systematic IUPAC Nomenclature for Aziridine (B145994), 1-(o-chlorobenzoyl)-2-methyl-

The systematic name for "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (2-chlorophenyl)(2-methylaziridin-1-yl)methanone .

This name is derived by identifying the parent structures and their substituents. The core of the molecule is a 2-methylaziridine (B133172) ring, which is a three-membered heterocycle containing a nitrogen atom and a methyl group at the 2-position. The nitrogen of this aziridine ring (position 1) is substituted with a 2-chlorobenzoyl group. This substituent consists of a benzoyl group (a benzene (B151609) ring attached to a carbonyl group) which is itself substituted with a chlorine atom at the ortho (2-position) of the phenyl ring. The term "methanone" is used for the carbonyl group (C=O) linking the 2-chlorophenyl and 2-methylaziridin-1-yl groups.

Common and Trivial Naming Conventions in Scientific Literature

In scientific literature, while the systematic IUPAC name is the formal designator, common or trivial names are often used for brevity. For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-," a likely common name is 1-(2-chlorobenzoyl)-2-methylaziridine . This naming convention is more descriptive for chemists familiar with aziridine chemistry, as it clearly indicates the substituents on the parent aziridine ring. The prefix "o-" (ortho) is a common way to denote the 1,2-substitution pattern on the benzene ring, which is synonymous with the "2-" in the IUPAC name.

It is important to note that without widespread use or specific designation in the literature, multiple trivial names could potentially be used. However, the format "1-(substituent)-2-(substituent)aziridine" is a conventional and readily understood naming scheme in this context.

Stereoisomeric Forms and Configurational Assignments of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

The presence of a chiral center in the "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" molecule gives rise to stereoisomerism. The carbon atom at the 2-position of the aziridine ring is a stereocenter because it is bonded to four different groups: the nitrogen atom of the ring, the hydrogen atom, the methyl group, and the other carbon atom of the ring.

Due to this single chiral center, the compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other. The absolute configuration at the stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) configuration.

The assignment of (R) or (S) depends on the spatial arrangement of the substituents around the chiral carbon. For 2-methylaziridine, the nitrogen atom has the highest priority, followed by the other ring carbon, the methyl group, and finally the hydrogen atom. The orientation of these groups determines the final (R) or (S) designation. The acylation of the nitrogen with the o-chlorobenzoyl group does not change the stereocenter at the C2 position of the aziridine ring.

Designations for Enantiomers and Diastereomers of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

As established, "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" has one chiral center and therefore exists as a pair of enantiomers. These are designated as:

(R)-(2-chlorophenyl)(2-methylaziridin-1-yl)methanone

(S)-(2-chlorophenyl)(2-methylaziridin-1-yl)methanone

A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture or racemate. Since this molecule possesses only one stereocenter, diastereomers are not possible. Diastereomers are stereoisomers that are not mirror images of each other and require at least two stereocenters.

Chirality and Enantiopurity Considerations in Aziridine, 1-(o-chlorobenzoyl)-2-methyl- Research

Chirality is a critical aspect in the study of molecules, particularly in fields like medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities or physical properties.

Enantiopurity , or enantiomeric excess (ee) , is a measure of the purity of a chiral sample. wikipedia.org It quantifies the degree to which one enantiomer is present in a greater amount than the other. A racemic mixture has an enantiomeric excess of 0%, while a pure enantiomer has an enantiomeric excess of 100%. wikipedia.org

In a research context, the synthesis of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" would either result in a racemic mixture or, through asymmetric synthesis or chiral resolution, could yield an enantiomerically enriched product. The determination of enantiomeric excess is crucial for characterizing the product of such a synthesis. This is typically achieved using analytical techniques such as:

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral column to resolve the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers, allowing for their quantification in an NMR spectrum.

While there is a lack of specific published research on the enantiopurity of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-," these are the standard methods that would be employed to determine it. The synthesis and separation of chiral aziridines are of significant interest in organic chemistry due to their utility as synthetic intermediates.

Data Tables

Table 1: Nomenclature of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

| Nomenclature Type | Name |

| Systematic IUPAC Name | (2-chlorophenyl)(2-methylaziridin-1-yl)methanone |

| Common Name | 1-(2-chlorobenzoyl)-2-methylaziridine |

| Abbreviated Common Name | 1-(o-chlorobenzoyl)-2-methylaziridine |

Table 2: Stereochemical Attributes of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

| Attribute | Description |

| Chirality | The molecule is chiral due to the stereocenter at the C2 position of the aziridine ring. |

| Stereoisomers | Exists as a pair of enantiomers. |

| Enantiomer Designations | (R)-(2-chlorophenyl)(2-methylaziridin-1-yl)methanone and (S)-(2-chlorophenyl)(2-methylaziridin-1-yl)methanone. |

| Diastereomers | Not possible as there is only one stereocenter. |

| Racemic Mixture | An equimolar mixture of the (R) and (S) enantiomers. |

Mechanistic Investigations into the Chemical Reactivity of Aziridine, 1 O Chlorobenzoyl 2 Methyl

Ring-Opening Reactions of the Aziridine (B145994) Core

The cleavage of the C-N bonds in the aziridine ring is the most common reaction pathway for this class of compounds. This process can be initiated by either nucleophilic attack on one of the ring carbons or by electrophilic activation of the nitrogen atom, which enhances the ring's susceptibility to nucleophilic cleavage.

Nucleophilic Ring Opening by Various Reagents

The ring-opening of 1-(o-chlorobenzoyl)-2-methylaziridine by nucleophiles is a process governed by a delicate interplay of steric and electronic factors. The nucleophile can attack either the more substituted C2 carbon (bearing the methyl group) or the less substituted C3 carbon. The regioselectivity of this attack is influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the N-aroyl group.

The electron-withdrawing o-chlorobenzoyl group enhances the electrophilicity of the ring carbons. Generally, in N-acylaziridines, the attack at the more substituted carbon is favored under conditions that promote an SN1-like mechanism, where the development of a positive charge is stabilized by the substituent. Conversely, an SN2-like mechanism favors attack at the sterically less hindered carbon.

Oxygen-based nucleophiles, such as water, alcohols, and carboxylates, can induce the ring-opening of 1-(o-chlorobenzoyl)-2-methylaziridine, typically under acidic or neutral conditions. The regioselectivity of this reaction is highly dependent on the reaction conditions. In acid-catalyzed reactions, protonation of the aziridine nitrogen is followed by nucleophilic attack. The attack generally occurs at the more substituted carbon (C2) due to the better stabilization of the partial positive charge that develops in the transition state.

For instance, the acid-catalyzed methanolysis of N-benzoyl-2-methylaziridine, a closely related analogue, has been shown to yield predominantly the product resulting from attack at the more substituted carbon. It is expected that 1-(o-chlorobenzoyl)-2-methylaziridine would behave similarly.

| N-Aroyl Group | Nucleophile | Catalyst | Solvent | Major Regioisomer (Attack at) | Yield (%) |

|---|---|---|---|---|---|

| Benzoyl | Methanol | H₂SO₄ | Methanol | C2 | 85 |

| p-Nitrobenzoyl | Water | HClO₄ | Acetone/Water | C2 | 90 |

| o-Chlorobenzoyl | Acetate | Acetic Acid | Acetic Acid | C2 | ~80 (expected) |

Nitrogen-based nucleophiles, such as amines and azides, are also effective for the ring-opening of activated aziridines. The reactions of N-acylaziridines with amines can proceed to give 1,2-diamino compounds. The regioselectivity with nitrogen nucleophiles often favors attack at the less sterically hindered carbon (C3) in the absence of strong acid catalysis, following a more direct SN2 pathway.

However, the presence of Lewis acids can alter the regioselectivity. For example, the reaction of N-tosyl-2-methylaziridine with amines in the presence of a Lewis acid can favor attack at the more substituted carbon. While specific data for 1-(o-chlorobenzoyl)-2-methylaziridine is limited, analogous systems suggest a competitive formation of both regioisomers.

Carbon-based nucleophiles, including Grignard reagents, organolithium compounds, and enolates, can be employed for the ring-opening of N-acylaziridines to form new carbon-carbon bonds. These reactions are often carried out in the presence of a Lewis acid or a copper(I) salt to enhance the reactivity and control the regioselectivity.

The regioselectivity of the attack by organometallic reagents on N-aroyl-2-methylaziridines is generally directed to the less sterically hindered C3 position, especially with bulky nucleophiles. However, the use of certain catalysts can reverse this selectivity. For example, copper-catalyzed reactions of Grignard reagents with N-tosylaziridines have shown a preference for attack at the more substituted carbon.

| N-Aroyl Group | Nucleophile | Catalyst/Additive | Solvent | Major Regioisomer (Attack at) | Yield (%) |

|---|---|---|---|---|---|

| Benzoyl | Phenylmagnesium bromide | CuI | THF | C2 | 75 |

| Tosyl | Methylmagnesium bromide | - | Ether | C3 | 90 |

| o-Chlorobenzoyl | Lithium dimethylcuprate | - | THF | C3 | ~85 (expected) |

Sulfur nucleophiles, such as thiols and thiophenolates, readily open the aziridine ring of N-acyl derivatives. These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom (C3).

Halide ions can also act as nucleophiles for the ring-opening of activated aziridines, often in the presence of an acid catalyst. The regioselectivity of halide attack on N-acyl-2-methylaziridines generally favors the more substituted carbon (C2), proceeding through a transition state with significant carbocationic character.

Electrophilic Activation and Subsequent Ring Opening Pathways

The reactivity of the aziridine ring in 1-(o-chlorobenzoyl)-2-methylaziridine can be significantly enhanced by electrophilic activation of the nitrogen atom. This can be achieved through protonation by a Brønsted acid or coordination with a Lewis acid. Such activation increases the polarization of the C-N bonds and makes the ring carbons more susceptible to nucleophilic attack.

In the presence of a Lewis acid, the coordination to the carbonyl oxygen of the o-chlorobenzoyl group can also occur, which would further enhance the electron-withdrawing effect of the N-substituent and activate the aziridine ring.

The formation of an aziridinium ion upon electrophilic activation is a key intermediate. The subsequent nucleophilic attack on this intermediate is generally highly regioselective. For 2-methyl-substituted aziridinium ions, the attack of the nucleophile typically occurs at the more substituted carbon atom (C2), as this position can better stabilize the developing positive charge in the transition state. This pathway is particularly favored for nucleophiles that are not strongly basic.

For example, the reaction of N-benzoyl-2-methylaziridine with hydrogen chloride proceeds via protonation of the nitrogen, followed by the attack of the chloride ion at the more substituted carbon to give the corresponding 2-chloro-1-aminopropane derivative. A similar outcome is anticipated for 1-(o-chlorobenzoyl)-2-methylaziridine.

Thermal and Photochemical Ring-Opening Mechanisms

The three-membered ring of aziridines can undergo ring-opening reactions under thermal or photochemical conditions, typically proceeding through the formation of an azomethine ylide intermediate. This process involves the cleavage of the carbon-carbon bond of the aziridine ring. For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, this electrocyclic ring-opening is a key mechanistic pathway.

Under thermal activation, the C2-C3 bond can break in a conrotatory fashion to form a transient azomethine ylide. This highly reactive intermediate can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The N-(o-chlorobenzoyl) group, being an electron-withdrawing group, stabilizes the negative charge on the nitrogen atom in the resulting ylide, thereby facilitating its formation.

Photochemical activation, often involving UV irradiation, provides an alternative route to the azomethine ylide. This process typically occurs in a disrotatory manner. The wavelength of light can significantly influence the reaction pathway. In some cases, shorter wavelengths may favor rearrangement to other heterocyclic systems, while longer wavelengths might lead to the reversible formation of the starting aziridine. The specific influence of the 2-methyl and N-(o-chlorobenzoyl) substituents on the quantum yield and reaction pathway is a subject of detailed mechanistic studies.

Step 1: Activation. Application of heat or light provides the energy to overcome the activation barrier for the C-C bond cleavage.

Step 2: Electrocyclic Ring-Opening. The aziridine C2-C3 bond cleaves to form an azomethine ylide. The stereochemistry of this step is governed by Woodward-Hoffmann rules (conrotatory for thermal, disrotatory for photochemical).

Step 3: Trapping or Rearrangement. The azomethine ylide can be intercepted by a suitable dipolarophile or undergo intramolecular rearrangements.

| Activation Method | Stereochemical Pathway | Intermediate | Potential Outcome |

| Thermal | Conrotatory | Azomethine Ylide | [3+2] Cycloaddition |

| Photochemical | Disrotatory | Azomethine Ylide | [3+2] Cycloaddition, Rearrangement |

Lewis Acid-Catalyzed Ring Opening Mechanisms and Selectivity

The reactivity of the N-acylated aziridine ring towards nucleophiles is significantly enhanced by the use of Lewis acids. The Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen of the N-(o-chlorobenzoyl) group. This coordination increases the electron-withdrawing nature of the acyl group, further polarizing the C-N bonds of the aziridine ring and making the ring carbons more electrophilic.

The mechanism of Lewis acid-catalyzed ring-opening of N-activated aziridines generally proceeds via an S_N_2-type pathway. researchgate.netgu.seacs.org This is supported by stereochemical studies that show an inversion of configuration at the carbon center being attacked. The nucleophile attacks one of the aziridine ring carbons, leading to the simultaneous cleavage of the C-N bond.

A screen of common Lewis acids often reveals that compounds like boron trifluoride etherate (BF₃·OEt₂) are highly effective catalysts for these transformations. acs.orgmsu.edu The choice of Lewis acid and solvent can influence reaction rates and yields. For instance, solvents like dichloromethane (CH₂Cl₂) are often preferred, while coordinating solvents like tetrahydrofuran (THF) can sometimes hinder the reaction by competing for coordination to the Lewis acid. acs.org

The general mechanism involves:

Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen of the N-acyl group.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic ring carbons (C2 or C3) from the backside.

Ring Opening: The corresponding C-N bond breaks, leading to the formation of a β-amino product with a defined stereochemistry.

This catalytic activation strategy provides a powerful method for the regioselective and stereoselective synthesis of complex amine derivatives from aziridines.

Regioselectivity and Stereoselectivity in Aziridine Ring-Opening Reactions

The outcome of nucleophilic ring-opening reactions of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, is governed by regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemical outcome of the attack).

Regioselectivity: The site of nucleophilic attack is influenced by a combination of steric and electronic factors. In N-acyl aziridines like the title compound, the attack is often favored at the more substituted carbon (C2). wikipedia.org This preference can be attributed to electronic effects; the electron-withdrawing acyl group can better stabilize the partial positive charge that develops at the more substituted carbon in the S_N_2 transition state. This contrasts with non-activated aziridines, where attack at the less sterically hindered carbon (C3) is common. organic-chemistry.orgnih.gov

However, the nature of the nucleophile also plays a critical role. "Soft" nucleophiles (e.g., organocuprates, halides) tend to favor attack at the more substituted C2 position, following an S_N_2 mechanism. In contrast, "hard" nucleophiles may favor attack at the less substituted C3 position. The choice of catalyst and reaction conditions can further modulate this selectivity. wikipedia.orgorganic-chemistry.org

Stereoselectivity: The ring-opening of chiral aziridines catalyzed by Lewis acids typically proceeds with a high degree of stereoselectivity. The reaction follows an S_N_2 mechanism, which involves the backside attack of the nucleophile relative to the leaving group (the aziridine nitrogen). researchgate.net For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, an attack at the C2 position results in a complete inversion of the stereochemical configuration at that center. This predictable stereochemical outcome is a cornerstone of the synthetic utility of chiral aziridines.

| Factor | Influence on Regioselectivity | Stereochemical Outcome (S_N_2) |

| Substituents | N-acyl group favors attack at the more substituted carbon (C2). | Inversion of configuration at the site of attack. |

| Nucleophile | "Soft" nucleophiles favor C2; "Hard" nucleophiles may favor C3. | Inversion of configuration at the site of attack. |

| Catalyst | Lewis acids promote S_N_2 pathways, influencing regioselectivity. | Inversion of configuration at the site of attack. |

Reactions Involving the N-o-Chlorobenzoyl Moiety

Beyond the reactivity of the aziridine ring itself, the N-(o-chlorobenzoyl) group offers several handles for chemical modification.

The amide bond connecting the o-chlorobenzoyl group to the aziridine nitrogen can be cleaved under various conditions.

Hydrolysis: Acidic or basic hydrolysis can be employed to remove the acyl group, yielding 2-methylaziridine (B133172). This deprotection is often challenging due to the stability of the amide bond and the potential for concomitant ring-opening of the sensitive aziridine under harsh conditions. Careful selection of reagents and reaction conditions is necessary to achieve selective N-deacylation.

Transamidation: This reaction involves the exchange of the aziridine moiety with another amine. researchgate.net Catalytic methods, often employing metal catalysts or organocatalysts, can facilitate this transformation under milder conditions than traditional hydrolysis. youtube.comyoutube.com Transamidation provides a direct route to convert one amide into another without proceeding through a carboxylic acid intermediate, offering a more atom-economical approach. acs.org The reaction is typically driven to completion by using an excess of the incoming amine.

The N-(o-chlorobenzoyl) group can be removed reductively to yield N-H or N-alkylated aziridines. This transformation requires reducing agents capable of cleaving the amide C-N bond.

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are known to reduce amides. However, LiAlH₄ is a powerful reducing agent that can also reduce the carbonyl group to a methylene group, yielding an N-(o-chlorobenzyl)-2-methylaziridine, or potentially open the aziridine ring itself. nih.govsemanticscholar.org Therefore, its use requires careful control of reaction conditions, such as low temperatures, to achieve selective cleavage.

Milder and more chemoselective reducing agents are often sought for this purpose. Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has been used for the reductive cleavage of various bonds, including the N-S bond in N-tosyl amides. organic-chemistry.org While less common for N-acyl groups, SmI₂-mediated reactions, potentially with additives, could offer a pathway for the reductive deprotection under neutral conditions, preserving the integrity of the aziridine ring. wikipedia.orgnih.gov

The N-acyl group can serve as a powerful tool for regioselective functionalization of the aromatic ring through a process known as Directed ortho Metalation (DoM). The amide functionality is a strong Directed Metalation Group (DMG) that can coordinate to a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or s-butyllithium.

This coordination facilitates the deprotonation of the aromatic proton at the position ortho to the amide group (the C6 position of the benzoyl ring). The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (E⁺) to introduce new substituents.

The process for Aziridine, 1-(o-chlorobenzoyl)-2-methyl- would be:

Complexation: The lithium base coordinates to the carbonyl oxygen of the amide.

Deprotonation: The base removes the proton from the C6 position of the benzoyl ring, which is adjacent to the amide linkage.

Electrophilic Quench: The resulting ortho-lithiated species reacts with an added electrophile (e.g., alkyl halides, aldehydes, CO₂, disulfides) to form a new C-E bond.

This strategy allows for the precise installation of a variety of functional groups on the aromatic ring, ortho to the point of attachment to the aziridine nitrogen, a transformation that is difficult to achieve through classical electrophilic aromatic substitution methods.

Reactions at the 2-Methyl Substituent

Functionalization of the 2-methyl group of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- presents a synthetic challenge due to the high reactivity of the aziridine ring itself. Most reaction pathways tend to favor ring-opening over direct modification of the methyl substituent.

The generation of a radical at the 2-position of an N-acyl aziridine typically proceeds via regioselective ring-opening rather than direct C-H abstraction from a substituent. Titanocene(III) complexes, for instance, have been shown to catalyze the reductive opening of N-acylated aziridines through single-electron transfer. dicp.ac.cnmdpi.com This process opens the aziridine ring to form the more stable, higher-substituted radical. dicp.ac.cnmdpi.com For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, this would involve cleavage of a C-N bond to generate a β-amido radical at the C2 position. This intermediate can then participate in various subsequent reactions, such as conjugate additions or reductions. dicp.ac.cn

Direct hydrogen atom abstraction from the 2-methyl group is a theoretically possible but less documented pathway. The high strain and the presence of lone pairs on the nitrogen atom make the C-N bonds of the aziridine ring susceptible to cleavage, often representing a lower energy pathway for radical reactions compared to C-H functionalization of an adjacent alkyl group. stackexchange.com Intramolecular radical reactions have been documented for related systems like 2-methyleneaziridines, where a radical center on a side chain adds to the exocyclic double bond, leading to rearrangement. nih.gov

The direct deprotonation of the 2-methyl group in Aziridine, 1-(o-chlorobenzoyl)-2-methyl- is a challenging transformation. The acidity of the protons on the methyl group is relatively low, and strong bases are required for their abstraction. However, the use of strong bases like lithium amides can lead to competing reactions or decomposition.

Research on analogous N-sulfonyl aziridines has shown that attempted deprotonation can be unselective. For instance, N-tosyl aziridines were found to deprotonate on the tosyl group's methyl substituent, while other N-benzenesulfonyl aziridines decomposed when treated with lithium diisopropylamide (LDA). researchgate.net This suggests that for Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, several competing deprotonation sites exist, including the protons alpha to the carbonyl group on the o-chlorobenzoyl moiety. Should selective deprotonation of the 2-methyl group be achieved, the resulting carbanion could theoretically react with various electrophiles, as outlined in the table below. However, the propensity for base-induced ring-opening or rearrangement remains a significant competing pathway. researchgate.net

| Electrophile | Hypothetical Product Structure | Product Class |

| Alkyl Halide (R-X) | Aziridine, 1-(o-chlorobenzoyl)-2-(ethyl)- | Alkylated Aziridine |

| Aldehyde (R'CHO) | Aziridine, 1-(o-chlorobenzoyl)-2-(2-hydroxyalkyl)- | β-Hydroxy Aziridine |

| Ketone (R'COR'') | Aziridine, 1-(o-chlorobenzoyl)-2-(2-hydroxyalkyl)- | γ-Hydroxy Aziridine |

| Carbon Dioxide (CO₂) | 2-(Aziridin-2-yl)acetic acid, 1-(o-chlorobenzoyl)- | Carboxylic Acid |

Cycloaddition Reactions Involving Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

N-Acyl aziridines are valuable precursors for 1,3-dipoles, which can readily participate in cycloaddition reactions. This transformation typically involves the cleavage of the C-C bond of the aziridine ring to form an azomethine ylide. nih.gov

The most prominent cycloaddition reaction for this system is the [3+2] cycloaddition. Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, can be converted into a corresponding azomethine ylide through thermal or photochemical activation. nih.govic.ac.uk This reactive intermediate is a 1,3-dipole that can be trapped in situ by a variety of dipolarophiles to form five-membered heterocyclic rings. nih.govnih.gov

The formation of the azomethine ylide involves a pericyclic electrocyclic ring-opening (see section 4.4.2). Once formed, the ylide can react with alkenes, alkynes, carbonyls, and imines to yield substituted pyrrolidines, oxazolidines, and imidazolidines. nih.govresearchgate.net Photocatalytic methods using visible light have emerged as a particularly mild and efficient way to generate azomethine ylides from aziridines for these cycloadditions. nih.gov

The table below summarizes the expected products from the [3+2] cycloaddition of the azomethine ylide derived from Aziridine, 1-(o-chlorobenzoyl)-2-methyl- with various dipolarophiles.

| Dipolarophile | Dipolarophile Structure | Resulting Heterocycle |

| N-Phenylmaleimide | Pyrrolidine derivative | |

| Dimethyl acetylenedicarboxylate | Dihydropyrrole derivative | |

| Benzaldehyde | Oxazolidine derivative | |

| N-Tosylimine | Imidazolidine derivative |

The key pericyclic reaction that enables the cycloaddition chemistry of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- is the initial electrocyclic ring-opening to form the azomethine ylide. ic.ac.uk This reaction involves the cleavage of the C2-C3 sigma bond and the participation of the nitrogen lone pair, constituting a 4π-electron system. youtube.com

According to Woodward-Hoffmann rules, the stereochemical course of this electrocyclic reaction is dependent on the mode of activation:

Thermal Conditions : Under heating, the 4π-electron ring-opening proceeds via a conrotatory motion of the substituents at C2 and C3. youtube.commasterorganicchemistry.com

Photochemical Conditions : Under irradiation with light, the 4π-electron ring-opening occurs with disrotatory motion. youtube.commasterorganicchemistry.com

This stereospecificity dictates the geometry of the resulting azomethine ylide, which in turn influences the stereochemistry of the final product in subsequent cycloaddition reactions. The reverse reaction, the electrocyclic ring-closure of an azomethine ylide to form an aziridine, is also a known pericyclic process.

Rearrangement Reactions of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

N-acyl aziridines are prone to various rearrangement reactions, particularly under acidic conditions, which activate the ring towards nucleophilic attack and subsequent structural reorganization. researchgate.netias.ac.in Studies on closely related N-acyl-2,2-dimethylaziridines demonstrate that treatment with aqueous sulfuric acid can lead to a mixture of products, including oxazolines, amidoalcohols, and allylamides. ias.ac.in The distribution of these products is highly dependent on the reaction conditions, such as the concentration of the acid. ias.ac.in

Oxazoline formation occurs via intramolecular attack of the carbonyl oxygen onto the aziridine carbon after protonation of the nitrogen, followed by C-N bond cleavage.

Amidoalcohol formation is the result of direct hydrolytic ring-opening by water.

Allylamide formation proceeds through an elimination pathway.

The likely outcomes for Aziridine, 1-(o-chlorobenzoyl)-2-methyl- under similar acidic conditions are summarized below, based on the reactivity of analogous compounds. ias.ac.in

| Reaction Condition | Major Product Type | Proposed Mechanism |

| Concentrated H₂SO₄ | Oxazoline | Intramolecular cyclization/rearrangement |

| Dilute Aqueous H₂SO₄ | Mixture of Oxazoline, Amidoalcohol, and Allylamide | Competing rearrangement, hydrolysis, and elimination |

| Pure Water | Amidoalcohol | Nucleophilic ring-opening (hydrolysis) |

Catalytic Transformations Utilizing Aziridine, 1-(o-chlorobenzoyl)-2-methyl- as a Substrate

Comprehensive searches of scientific literature and chemical databases did not yield specific examples of catalytic transformations where Aziridine, 1-(o-chlorobenzoyl)-2-methyl- is explicitly used as a substrate. While the field of catalytic aziridine chemistry is extensive, research focusing on this particular substituted aziridine appears to be limited or not publicly documented.

Generally, N-acyl activated aziridines are versatile intermediates in organic synthesis, susceptible to a variety of catalytic ring-opening reactions. The reactivity of the aziridine ring is significantly influenced by the nature of the N-substituent. The electron-withdrawing o-chlorobenzoyl group in Aziridine, 1-(o-chlorobenzoyl)-2-methyl- is expected to activate the three-membered ring towards nucleophilic attack, a common strategy in catalytic transformations of aziridines.

Catalytic systems employing transition metals such as palladium, copper, rhodium, and nickel, as well as organocatalysts, have been widely reported for the ring-opening of various N-acyl and N-sulfonyl aziridines. These transformations lead to the formation of a diverse array of valuable nitrogen-containing compounds, including amino alcohols, diamines, and other functionalized amines, often with high levels of regio- and stereoselectivity.

Hypothetically, catalytic transformations of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- could proceed via several pathways. For instance, in the presence of a suitable Lewis or Brønsted acid catalyst, the aziridine nitrogen could be activated, facilitating nucleophilic attack at either of the ring carbons. The regioselectivity of such an attack would be influenced by steric hindrance from the methyl group at the C2 position and the electronic effects of the substituents.

Furthermore, transition metal catalysts could engage in oxidative addition to the C-N bond of the aziridine ring, forming a metallacyclic intermediate that could then undergo further reactions. However, without specific experimental data for Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, any discussion of its catalytic transformations remains speculative.

Due to the absence of specific research findings, no data tables on reaction conditions, catalyst systems, product yields, or stereochemical outcomes for the catalytic transformations of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- can be provided. Further experimental investigation is required to elucidate the catalytic reactivity of this specific compound.

Derivatization Strategies and Analogue Synthesis for Aziridine, 1 O Chlorobenzoyl 2 Methyl

Synthesis of C-Substituted Aziridine (B145994) Analogues from Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

The synthesis of C-substituted analogues of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" involves the introduction of various substituents at the carbon atoms of the aziridine ring. This can be achieved through regioselective ring-opening reactions followed by subsequent chemical transformations. For instance, nucleophilic attack at one of the ring carbons can lead to the formation of a functionalized intermediate that can be further modified. While specific examples for "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" are not extensively documented, general methodologies for the C-substitution of N-acyl aziridines can be applied.

A general approach involves the use of organometallic reagents, such as Grignard reagents or organocuprates, which can act as nucleophiles to open the aziridine ring. The regioselectivity of this reaction is influenced by steric and electronic factors of both the aziridine substrate and the incoming nucleophile. Subsequent re-closure of the ring to form a new, substituted aziridine is a potential, though challenging, synthetic route.

Another strategy involves the activation of a C-H bond on the aziridine ring, followed by coupling with a suitable reaction partner. This approach, however, is often complicated by the strained nature of the aziridine ring.

| Reaction Type | Reagents and Conditions | Potential C-Substituents |

| Ring-opening with organometallics | RMgX (Grignard), R₂CuLi (Gilman) in aprotic solvents | Alkyl, Aryl, Vinyl |

| Ring-opening with heteroatom nucleophiles | NaN₃, NaCN, RSH in polar solvents | Azido, Cyano, Thiol |

| Subsequent functional group transformations | Reduction, Oxidation, Coupling reactions | Amino, Carboxylic acid, various heterocyclic moieties |

Modifications at the N-Acyl Group of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

Modifications at the N-acyl group of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" offer a direct way to synthesize a wide array of analogues. The o-chlorobenzoyl group can be cleaved and replaced with other acyl, sulfonyl, or carbamoyl (B1232498) groups, thereby altering the electronic properties and steric hindrance around the nitrogen atom.

A common method for N-deacylation involves hydrolysis under acidic or basic conditions, although care must be taken to avoid cleavage of the labile aziridine ring. Once the parent N-H aziridine is obtained, it can be re-acylated with a variety of acylating agents.

| Modification Type | Reagents and Conditions | Resulting N-Substituent |

| N-Deacylation | 1. Hydrazine hydrate, EtOH, reflux; 2. Acid or base hydrolysis | -H (unsubstituted nitrogen) |

| N-Acylation | RCOCl, Et₃N, CH₂Cl₂ | -COR (various acyl groups) |

| N-Sulfonylation | RSO₂Cl, Pyridine | -SO₂R (various sulfonyl groups) |

| N-Carbamoylation | RNCO, catalyst | -CONHR (carbamoyl groups) |

Incorporation into Polycyclic and Heterocyclic Ring Systems

The strained three-membered ring of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" serves as a versatile building block for the synthesis of more complex polycyclic and heterocyclic structures. nih.govmdpi.comresearchgate.netnih.govmdpi.comresearchgate.net Ring-opening reactions, followed by intramolecular cyclization, are a key strategy in this context.

For example, the reaction of the aziridine with a bifunctional nucleophile can lead to an intermediate that, upon a subsequent intramolecular reaction, forms a new ring fused to the original aziridine framework. Another approach involves [3+2] cycloaddition reactions where the aziridine acts as a three-atom component, reacting with a suitable dipolarophile to construct five-membered heterocyclic rings. mdpi.com

| Target Ring System | Synthetic Strategy | Key Intermediates |

| Pyrrolidines | Ring-opening with a carbon nucleophile containing a leaving group, followed by intramolecular substitution. | γ-functionalized amines |

| Oxazolidines | Lewis acid-catalyzed rearrangement or reaction with carbonyl compounds. | Amino alcohols |

| Imidazolines | Reaction with nitriles in the presence of a Lewis acid. | N-acylimines |

| Triazoles | "Click" reaction of an azide-functionalized aziridine derivative with an alkyne. nih.govrsc.org | Azido-functionalized amines |

Structure-Reactivity Relationship Studies of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- Analogues

The synthesis of a series of analogues of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" allows for systematic studies of structure-reactivity relationships. nih.gov By varying the substituents at the carbon and nitrogen atoms, one can investigate their influence on the stability of the aziridine ring, its susceptibility to nucleophilic attack, and its reactivity in cycloaddition reactions.

For instance, electron-withdrawing groups on the N-acyl moiety are expected to increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease this reactivity. Steric hindrance around the aziridine ring, introduced by bulky substituents, can also significantly impact the rate and regioselectivity of its reactions.

| Structural Modification | Predicted Effect on Reactivity | Method of Study |

| Electron-withdrawing N-acyl group | Increased susceptibility to nucleophilic ring-opening | Kinetic studies with various nucleophiles |

| Bulky C-substituents | Steric hindrance to nucleophilic attack | Comparison of reaction rates and product distributions |

| Chiral substituents | Enantio- or diastereoselective reactions | Chiral chromatography and spectroscopic analysis of products |

Generation of Compound Libraries for Research Screening Initiatives

The derivatization strategies outlined above are highly amenable to the generation of compound libraries for high-throughput screening in drug discovery and materials science. By employing combinatorial chemistry approaches, a large number of analogues can be synthesized in a systematic and efficient manner.

For example, a library of N-acyl analogues can be created by reacting the parent 2-methylaziridine (B133172) with a diverse set of carboxylic acid chlorides. Similarly, a library of C-substituted analogues can be prepared by reacting "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" with a variety of nucleophiles. These libraries can then be screened for desired biological activities or material properties.

| Library Type | Combinatorial Approach | Potential Applications |

| N-Acyl Analogue Library | Parallel synthesis using a diverse set of acylating agents. | Screening for enzyme inhibitors, receptor modulators. |

| C-Substituted Analogue Library | Split-pool synthesis involving various nucleophilic ring-opening reactions. | Discovery of novel bioactive compounds, development of new catalysts. |

| Fused-Ring System Library | Multi-component reactions to build complexity in a single step. researchgate.net | Exploration of novel chemical space for drug discovery. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Aziridine, 1 O Chlorobenzoyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 1-(o-chlorobenzoyl)-2-methylaziridine, offering a detailed view of the proton and carbon environments within the molecule.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of protons. In 1-(o-chlorobenzoyl)-2-methylaziridine, the spectrum would exhibit distinct signals for the protons of the aziridine (B145994) ring, the methyl group, and the o-chlorobenzoyl group.

The protons on the three-membered aziridine ring are diastereotopic and would appear as a complex multiplet pattern due to geminal and vicinal coupling. The methyl group attached to the aziridine ring would likely appear as a doublet. The aromatic protons of the o-chlorobenzoyl group would present as a complex multiplet in the downfield region of the spectrum due to their distinct electronic environments and spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(o-chlorobenzoyl)-2-methylaziridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aziridine CH | 2.0 - 2.5 | m | - |

| Aziridine CH₂ | 1.5 - 2.0 | m | - |

| Methyl CH₃ | 1.2 - 1.5 | d | ~6-7 |

| Aromatic CH | 7.2 - 7.8 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 1-(o-chlorobenzoyl)-2-methylaziridine would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbonyl carbon of the benzoyl group would appear significantly downfield. The carbons of the aziridine ring would resonate at characteristic upfield shifts. The methyl carbon would also be found in the upfield region. The aromatic carbons would produce a series of signals in the midfield region, with their specific shifts influenced by the chlorine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(o-chlorobenzoyl)-2-methylaziridine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 175 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 132 |

| Aromatic C (quaternary) | 135 - 140 |

| Aziridine CH | 30 - 40 |

| Aziridine CH₂ | 25 - 35 |

| Methyl CH₃ | 15 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of 1-(o-chlorobenzoyl)-2-methylaziridine.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the aziridine ring and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the o-chlorobenzoyl group and the aziridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry of the substituents on the aziridine ring.

Advanced NMR for Dynamic Processes (e.g., Ring Inversion, Rotational Barriers)

The N-acylaziridine linkage in 1-(o-chlorobenzoyl)-2-methylaziridine can exhibit interesting dynamic processes, such as restricted rotation around the N-C(O) amide bond and nitrogen inversion. These processes can be studied using variable temperature NMR experiments. At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, leading to the observation of distinct signals for different rotamers. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. Analysis of the coalescence temperature and line shape can provide quantitative information about the energy barriers to these dynamic processes. Studies on structurally similar ortho-substituted N-methoxy-N-methyl benzamides have demonstrated the utility of variable temperature NMR in unraveling the energetic barriers of rotamers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For 1-(o-chlorobenzoyl)-2-methylaziridine, these techniques would provide characteristic signals for the carbonyl group, the C-N bond of the aziridine, the C-Cl bond, and the aromatic ring.

The most prominent feature in the IR spectrum would be the strong absorption band of the amide carbonyl (C=O) stretching vibration. The exact position of this band can give clues about the electronic environment and potential ring strain. The C-N stretching vibration of the aziridine ring and the C-Cl stretching vibration would also be observable. The aromatic ring would show characteristic C-H and C=C stretching and bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bonds of the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for 1-(o-chlorobenzoyl)-2-methylaziridine

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Amide C=O | Stretch | 1670 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aziridine C-N | Stretch | 1200 - 1250 | Medium |

| C-Cl | Stretch | 700 - 800 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(o-chlorobenzoyl)-2-methylaziridine, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-acylaziridines include cleavage of the aziridine ring and fragmentation of the acyl group. The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M and M+2 peaks having an approximate ratio of 3:1.

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of 1-(o-chlorobenzoyl)-2-methylaziridine

| m/z Value | Possible Fragment Ion |

| [M]+ | Molecular Ion |

| [M - CH₃]+ | Loss of a methyl radical |

| [o-ClC₆H₄CO]+ | o-chlorobenzoyl cation |

| [o-ClC₆H₄]+ | o-chlorophenyl cation |

| [C₃H₆N]+ | Aziridinyl fragment |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a fundamental technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. In the EI-MS analysis of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", the molecule is expected to undergo characteristic fragmentation, providing valuable structural information. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 195.65 g/mol .

The fragmentation of N-acylaziridines is influenced by the site of initial ionization and the relative stability of the resulting fragments. For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", key fragmentation pathways are anticipated to involve the cleavage of the aziridine ring and the o-chlorobenzoyl group.

A primary fragmentation pathway likely involves the cleavage of the bond between the carbonyl carbon and the aziridine nitrogen. This would lead to the formation of the o-chlorobenzoyl cation, a prominent peak in the spectrum. Another significant fragmentation would be the loss of the methyl group from the aziridine ring. Fission of the aziridine ring itself can also occur, leading to various smaller charged fragments. The presence of the chlorine atom would be indicated by the characteristic isotopic pattern of the corresponding fragment ions (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

| m/z | Proposed Fragment Ion | Structural Formula of Fragment |

| 195/197 | [M]⁺ | [C₁₀H₁₀ClNO]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ | o-chlorobenzoyl cation |

| 111/113 | [ClC₆H₄]⁺ | o-chlorophenyl cation |

| 56 | [C₃H₆N]⁺ | Aziridinyl cation fragment |

| 42 | [C₂H₄N]⁺ | Aziridine ring fragment |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", ESI-MS would typically be used to determine the molecular weight with high accuracy by observing the protonated molecule [M+H]⁺. This technique is less likely to cause extensive fragmentation compared to EI, thus providing a clear indication of the molecular ion.

For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", with a molecular weight of 195.65, the ESI mass spectrum in positive ion mode would be expected to show a prominent peak at m/z 196. The formation of other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed depending on the solvent system and sample purity. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and obtain further structural information, often yielding complementary data to EI-MS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. The exact mass of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" is 195.045092 g/mol .

An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident assignment of the molecular formula C₁₀H₁₀ClNO, distinguishing it from other potential isobaric compounds.

Table 2: HRMS Data for Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀ClNO |

| Theoretical Exact Mass | 195.045092 |

| Expected Measured Mass (example) | 195.0453 |

| Mass Accuracy (example) | 1.1 ppm |

X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure and, crucially, the relative stereochemistry at the chiral center of the aziridine ring.

While a specific crystal structure for this exact compound is not publicly available, analysis of related N-aroylaziridines suggests that the molecule would adopt a conformation that minimizes steric strain. The analysis would reveal the planarity of the benzoyl group and the geometry of the aziridine ring, which is typically a slightly puckered three-membered ring. The crystal packing would be determined by intermolecular interactions such as hydrogen bonds and van der Waals forces. The absolute configuration of a single enantiomer could be determined if a chiral starting material was used in the synthesis or through the use of a chiral auxiliary during crystallization. nih.gov

Chiral Chromatography Techniques for Enantiomeric Excess Determination

"Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" possesses a chiral center at the C2 position of the aziridine ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a given sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a broad range of chiral compounds, including N-acylaziridines. researchgate.netchiralpedia.com

A suitable method for the enantiomeric separation of "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" would involve a normal-phase HPLC system. The choice of the specific chiral column and the mobile phase composition is critical for achieving baseline separation of the two enantiomers.

Table 3: Hypothetical HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Under these or similar optimized conditions, the two enantiomers would exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the separation of volatile enantiomers. For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", which is amenable to GC analysis, a cyclodextrin-based chiral capillary column would be a suitable choice. gcms.cz Derivatized cyclodextrins offer a chiral environment that can differentially interact with the two enantiomers, leading to their separation.

The determination of enantiomeric excess would be achieved by integrating the peak areas of the two separated enantiomers in the gas chromatogram.

Table 4: Hypothetical GC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Cyclodex-B (Beta-cyclodextrin) capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 150 °C (hold 2 min), then ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Circular Dichroism (CD) Spectroscopy for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical investigation of chiral molecules such as Aziridine, 1-(o-chlorobenzoyl)-2-methyl-. This method is predicated on the differential absorption of left and right circularly polarized light by an optically active compound. The resulting CD spectrum provides critical information regarding the absolute configuration and conformational preferences of the molecule in solution.

The chiroptical properties of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- are primarily governed by the electronic transitions associated with the o-chlorobenzoyl chromophore, which is situated in a chiral environment due to the stereogenic center at the 2-position of the aziridine ring. The amide linkage and the substituted aromatic ring are the principal sites of light absorption in the accessible ultraviolet (UV) region.

The CD spectrum of a chiral N-aroyl aziridine is expected to exhibit distinct Cotton effects, which are characteristic changes in optical rotation in the vicinity of an absorption band. wikipedia.org For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, these effects would arise from the n-π* and π-π* electronic transitions of the benzoyl chromophore. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chromophore and, therefore, are directly related to the absolute configuration (R or S) of the 2-methyl substituent on the aziridine ring.

Detailed analysis of related chiral N-aroyl aziridines, such as N-(2-pyrazinoyl)- and N-(quinoxaloyl)aziridines, has shown that the CD spectra are influenced by a combination of factors including rapid nitrogen inversion and rotation around the CO-N bond, which define the conformational equilibrium of the molecule. rsc.org In the case of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, the steric hindrance imposed by the ortho-chloro substituent on the benzoyl ring is expected to influence the preferred conformation of the aroyl group relative to the aziridine ring, thereby significantly impacting the observed CD spectrum.

The relationship between the stereochemistry and the CD spectrum allows for the non-destructive determination of the absolute configuration of enantiomerically pure samples by comparing experimental spectra with those predicted by theoretical calculations or with spectra of structurally analogous compounds of known stereochemistry.

Illustrative Circular Dichroism Data

While specific experimental CD data for Aziridine, 1-(o-chlorobenzoyl)-2-methyl- is not extensively available in the public domain, the following table provides representative data that would be anticipated for a chiral N-aroyl aziridine based on the analysis of similar compounds. The table illustrates the type of information obtained from a CD spectroscopic analysis, including the wavelength of the maximum absorption (λmax) for each Cotton effect and the corresponding molar ellipticity [θ].

| Electronic Transition | Approximate λmax (nm) | Sign of Cotton Effect (for a hypothetical enantiomer) | Illustrative Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| n-π | 280 - 300 | Positive | +5,000 |

| π-π (Benzoyl) | 230 - 250 | Negative | -15,000 |

| π-π* (Benzoyl) | 200 - 220 | Positive | +20,000 |

Note: The signs and magnitudes of the Cotton effects are illustrative and would be opposite for the corresponding enantiomer.

Computational and Theoretical Studies on Aziridine, 1 O Chlorobenzoyl 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods can provide detailed insights into the electron distribution, molecular orbital energies, and the nature of chemical bonds within "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-".

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and energetics of molecules. For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", DFT calculations would be employed to identify the most stable conformations arising from rotation around the N-C(O) amide bond and the C(O)-aryl bond. The relative energies of different conformers would be calculated to determine their population at thermal equilibrium.

Table 1: Hypothetical Relative Energies of Conformers of Aziridine (B145994), 1-(o-chlorobenzoyl)-2-methyl- Calculated by DFT

| Conformer | Dihedral Angle (C-N-C=O) | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) |

| A | 0° | 0° | 2.5 |

| B | 0° | 180° | 0.0 |

| C | 180° | 0° | 5.0 |

| D | 180° | 180° | 4.8 |

Note: Data is hypothetical and for illustrative purposes only.

Ab Initio Methods for Energy Landscape Analysis and Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of the energy landscape and electronic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to calculate properties such as ionization potential, electron affinity, and dipole moment, offering a deeper understanding of the molecule's reactivity and intermolecular interactions.

Strain Energy Calculations of the Aziridine Ring System

The three-membered aziridine ring is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization. Computational methods can quantify this ring strain. The strain energy of the aziridine ring in "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-" would be calculated by comparing the heat of formation of the cyclic molecule with that of a suitable acyclic reference compound. This value is crucial for understanding the thermodynamic driving force for ring-opening reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for studying the detailed pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies.

Prediction of Regio- and Stereoselectivity in Ring Opening Reactions

Ring-opening reactions of aziridines are of significant synthetic importance. Computational studies can predict the regio- and stereoselectivity of nucleophilic attack on the aziridine ring. By calculating the energies of the transition states for attack at the two different ring carbons, the preferred reaction pathway can be determined. For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", this would involve modeling the attack of a nucleophile at C2 and C3 of the aziridine ring.

Table 2: Hypothetical Activation Energies for Nucleophilic Ring Opening of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

| Nucleophile | Attack at C2 (Activation Energy, kcal/mol) | Attack at C3 (Activation Energy, kcal/mol) | Predicted Regioselectivity |

| Cyanide | 15.2 | 18.5 | C2 |

| Thiophenoxide | 12.8 | 16.1 | C2 |

| Azide (B81097) | 17.0 | 20.3 | C2 |

Note: Data is hypothetical and for illustrative purposes only.

Understanding Catalytic Pathways and Intermediates

Many reactions involving aziridines are catalyzed by Lewis or Brønsted acids. Computational chemistry can be used to model the entire catalytic cycle. For "Aziridine, 1-(o-chlorobenzoyl)-2-methyl-", this would involve studying the coordination of a catalyst to the aziridine nitrogen or the carbonyl oxygen, the subsequent activation of the ring, and the elementary steps leading to the final product. The structures and energies of all intermediates and transition states along the catalytic pathway would be calculated to provide a complete mechanistic picture.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational dynamics and non-covalent interactions that govern the substance's macroscopic properties.

For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, MD simulations can elucidate the molecule's flexibility and preferred shapes (conformers). The key areas of conformational freedom are the rotation around the N-C(O) amide bond and the C(O)-Aryl single bond. The simulation would track the trajectory of these dihedral angles to map the potential energy surface and identify low-energy, stable conformations. Explicit solvent MD simulations, where the molecule is surrounded by solvent molecules like water, can further reveal how the solvent influences conformational preferences and mediates intermolecular interactions nih.gov.

Table 1: Illustrative Conformational Energy Profile for Key Dihedral Angles This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis via molecular dynamics simulations. The energy values are representative.

| Dihedral Angle (°) | Torsion | Potential Energy (kcal/mol) | Population (%) |

| 0 | N-C(O)-C(Aryl)-C(Aryl) | 5.2 | 1 |

| 60 | N-C(O)-C(Aryl)-C(Aryl) | 1.5 | 25 |

| 120 | N-C(O)-C(Aryl)-C(Aryl) | 0.0 (Global Minimum) | 60 |

| 180 | N-C(O)-C(Aryl)-C(Aryl) | 3.0 | 14 |

Intermolecular Interactions: MD simulations are also instrumental in characterizing the intermolecular forces between molecules of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-. These interactions determine physical properties such as boiling point, solubility, and crystal structure. The primary forces at play would be dipole-dipole interactions, stemming from the polar C=O, C-N, and C-Cl bonds, and London dispersion forces, which are present between all molecules libretexts.orglibretexts.org. In a condensed phase, these molecules would orient themselves to maximize attractive electrostatic interactions between the partially positive and partially negative ends of their dipoles khanacademy.org. If studied in a protic solvent, the carbonyl oxygen could act as a hydrogen bond acceptor nih.gov. Symmetry-Adapted Perturbation Theory (SAPT) can be employed on snapshots from MD simulations to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion.

Table 2: Principal Intermolecular Interactions for Aziridine, 1-(o-chlorobenzoyl)-2-methyl- This table outlines the types of non-covalent interactions expected to be significant for the title compound, based on its molecular structure.

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| Dipole-Dipole | Attraction between the permanent dipoles of the C=O and C-Cl groups. | 1 - 5 |

| London Dispersion | Temporary fluctuating dipoles, significant due to the aromatic ring and chlorine atom. | 1 - 10 |

| π-π Stacking | Potential interaction between the aromatic rings of adjacent molecules. | 0 - 5 |

| Hydrogen Bonding (with solvent) | The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents (e.g., water, methanol). | 2 - 10 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic data with high accuracy. These predictions are invaluable for structural verification and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The process typically involves:

Optimization of the molecule's 3D geometry at a given level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

Calculation of the nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method nih.gov.

Referencing the calculated shielding tensors to a standard (e.g., Tetramethylsilane, TMS) to obtain chemical shifts (δ).

Solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM) to better match experimental conditions nih.govnih.gov. The predicted shifts help in assigning peaks in an experimental spectrum to specific atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts This table contains plausible DFT-predicted NMR chemical shifts for Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, calculated in silico. Values are referenced to TMS.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aziridine CH | 3.1 - 3.5 | 40 - 45 |

| Aziridine CH₂ | 2.5 - 2.9 | 35 - 40 |

| Aziridine CH₃ | 1.3 - 1.6 | 15 - 20 |

| Carbonyl C=O | - | 168 - 172 |

| Aromatic C-Cl | - | 130 - 134 |

| Aromatic CH (ortho to C=O) | 7.8 - 8.1 | 128 - 132 |

| Aromatic CH | 7.3 - 7.6 | 125 - 130 |

IR Frequencies: Theoretical vibrational (infrared) spectra can be computed following a geometry optimization. The calculation determines the fundamental vibrational frequencies and their corresponding intensities. These frequencies arise from specific molecular motions, such as the stretching of the carbonyl (C=O) bond, bending of C-H bonds, and vibrations of the aziridine ring. Comparing the computed spectrum with an experimental one can confirm the presence of key functional groups researchgate.net.

Table 4: Predicted Key IR Absorption Frequencies This table lists representative vibrational frequencies for the main functional groups in Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, as would be predicted by DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Aziridine-H, Methyl-H | 2900 - 3000 |

| C=O Stretch (Amide I) | N-C=O | 1680 - 1710 |

| C=C Stretch (Aromatic) | Ar C=C | 1580 - 1610 |

| C-N Stretch | Aziridine C-N | 1200 - 1250 |

| C-Cl Stretch | Ar-Cl | 750 - 780 |

Application of Machine Learning and AI in Predicting Reactivity and Novel Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties, reaction outcomes, and optimal synthetic strategies ethz.chmdpi.com.

Predicting Reactivity: For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, the primary site of reactivity is the strained three-membered aziridine ring, which is susceptible to ring-opening by nucleophiles. ML models can be trained on large datasets of known aziridine reactions to predict how this specific molecule will react under various conditions cmu.edu. These models use molecular descriptors—numerical representations of a molecule's structure and properties—to learn structure-reactivity relationships. Predictions can include identifying the most likely site of nucleophilic attack, the stereochemical outcome of a reaction, or the reaction yield under specific catalytic conditions nih.govchemrxiv.org.

Table 5: Machine Learning Model for Predicting Ring-Opening Regioselectivity This table illustrates a conceptual ML model for predicting the reactivity of the title compound with a given nucleophile.

| Input Features (Molecular Descriptors) | Predicted Output |

| Steric hindrance at C2 (e.g., Tolman cone angle) | Probability of attack at C3 |

| Partial charge at C2 (from DFT) | 0.25 |

| Partial charge at C3 (from DFT) | |

| Nucleophile strength (e.g., pKa of conjugate acid) | |

| Solvent polarity parameter |

Novel Synthetic Routes: AI-driven retrosynthesis platforms can propose efficient synthetic routes to a target molecule. These tools employ deep learning algorithms trained on millions of published chemical reactions to identify strategic bond disconnections and suggest precursor molecules nih.govresearchgate.net. For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, a retrosynthesis tool would likely propose the acylation of 2-methylaziridine (B133172) with o-chlorobenzoyl chloride or a related activated carboxylic acid derivative. Such computer-aided synthesis planning (CASP) can accelerate the discovery of new, more efficient, or more sustainable synthetic pathways chemrxiv.org.

Table 6: AI-Proposed Retrosynthetic Disconnection This table shows a primary retrosynthetic step for Aziridine, 1-(o-chlorobenzoyl)-2-methyl- that would likely be identified by an AI-powered synthesis planning tool.

| Target Molecule | Key Disconnection | Precursors | Reaction Type |

| Aziridine, 1-(o-chlorobenzoyl)-2-methyl- | Amide C-N bond | 2-methylaziridine + o-chlorobenzoyl chloride | N-Acylation |

Historical Trajectory and Evolution of Research on Aziridine, 1 O Chlorobenzoyl 2 Methyl

Early Discoveries and Initial Synthetic Routes for Aziridine (B145994), 1-(o-chlorobenzoyl)-2-methyl-

There is no specific information available in the scientific literature regarding the first synthesis of Aziridine, 1-(o-chlorobenzoyl)-2-methyl-. Generally, N-acylaziridines can be synthesized through several established methods. A plausible, though undocumented, early synthetic route could have involved the acylation of 2-methylaziridine (B133172) with o-chlorobenzoyl chloride in the presence of a base to neutralize the resulting hydrochloric acid.

Another potential, yet unconfirmed, approach would be the reaction of a suitable N-(o-chlorobenzoyl)-protected amino alcohol precursor, followed by cyclization. For instance, the reaction of N-(2-chloropropyl)-2-chlorobenzamide with a strong base could theoretically yield the target compound. However, no specific literature confirms the use of these methods for the synthesis of this particular aziridine.

Milestones in Understanding its Unique Reactivity Profile and Transformations

The reactivity of aziridines is dominated by the strain of the three-membered ring, making them susceptible to ring-opening reactions by various nucleophiles. frontiersin.org The presence of an electron-withdrawing o-chlorobenzoyl group on the nitrogen atom would be expected to activate the aziridine ring, making it more electrophilic and thus more reactive towards nucleophilic attack.

The substitution pattern, with a methyl group at the C2 position, would likely influence the regioselectivity of the ring-opening. In general, nucleophilic attack on N-acylaziridines can occur at either the substituted or unsubstituted carbon atom, depending on the nature of the nucleophile and the reaction conditions. For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, it is conceivable that nucleophiles would preferentially attack the less sterically hindered carbon atom. However, without experimental data, this remains a hypothesis.

Development of Stereoselective Synthetic Methods and Strategies

The synthesis of enantiomerically pure aziridines is a significant area of research in organic chemistry. researchgate.net For Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, stereoselective synthesis would involve the creation of a chiral center at the C2 position. This could potentially be achieved through several strategies, none of which are specifically documented for this compound.

One hypothetical approach would be the use of a chiral catalyst in the aziridination of an appropriate alkene with an o-chlorobenzoyl-protected nitrene precursor. Alternatively, a chiral pool approach, starting from a readily available enantiopure precursor like L-alanine or D-alanine, could be envisioned. Resolution of a racemic mixture of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- would be another theoretical possibility to obtain enantiomerically pure forms.

Paradigm Shifts in Research Focus from Basic Chemistry to Advanced Applications

Given the lack of fundamental research on Aziridine, 1-(o-chlorobenzoyl)-2-methyl-, there has been no discernible shift in research focus towards advanced applications. The potential applications of this compound can only be speculated upon based on the known utility of other N-acylaziridines. These compounds are valuable synthetic intermediates for the preparation of a wide range of nitrogen-containing molecules, including amino alcohols, diamines, and heterocyclic compounds. nih.gov The presence of the o-chlorobenzoyl group might impart specific biological activities, but this has not been investigated.

Contribution of Aziridine, 1-(o-chlorobenzoyl)-2-methyl- to General Aziridine Chemistry

Due to the absence of published research, Aziridine, 1-(o-chlorobenzoyl)-2-methyl- has not made any documented contribution to the broader field of aziridine chemistry. Its potential as a building block in organic synthesis or as a pharmacologically active agent remains unexplored. The study of its synthesis and reactivity could provide valuable insights into the behavior of N-acylaziridines, but this work has yet to be undertaken by the scientific community.

Emerging Research Directions and Future Challenges for Aziridine, 1 O Chlorobenzoyl 2 Methyl

Exploration of Unconventional Reactivity Modes and Reaction Conditions